1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine
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Overview
Description
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine can be synthesized through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyrimidine with cyclopropanamine. The reaction typically occurs in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and bases (e.g., K₂CO₃) in solvents like DMF.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate (K₃PO₄).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amines.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Materials Science: It is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloropyrimidin-4-yl)-1-methylindole
- 1-(2-Chloropyridin-4-yl)cyclopropan-1-amine
- 1-(2-Chloropyrimidin-4-yl)piperidin-3-ol
Uniqueness
1-(2-Chloropyrimidin-4-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts rigidity and influences its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to different pharmacological profiles and material properties.
Properties
Molecular Formula |
C7H8ClN3 |
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Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-(2-chloropyrimidin-4-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClN3/c8-6-10-4-1-5(11-6)7(9)2-3-7/h1,4H,2-3,9H2 |
InChI Key |
HCDFACRMLGESAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC(=NC=C2)Cl)N |
Origin of Product |
United States |
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